4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
Synthesis Analysis
An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular formula of “4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid” is C8H13NO2 . The molecular weight is 191.66 .Chemical Reactions Analysis
The synthesis of bicyclo [2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 191.66 . The InChI key is LQJXNKWRMYPICI-UHFFFAOYSA-N .Scientific Research Applications
- ABOC Scaffold : 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid (ABOC) serves as a novel scaffold for peptide design. When incorporated into tripeptides, it induces a highly stable reverse-turn conformation . Researchers explore its use in peptide-based drug design and structural studies.
- Chirality : The unique bicyclic structure of ABOC provides a chiral center, making it valuable for asymmetric synthesis. It can be used as a building block in the preparation of chiral compounds and pharmaceutical intermediates .
- Structural Analysis : ABOC derivatives have been investigated using techniques like 1H NMR spectroscopy. Intramolecular hydrogen bonding between side chain amides confirms the predicted turn structure, enhancing our understanding of its conformational properties .
- Chemical Properties : The hydrochloride salt of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid is available. It is a white powder with a molecular weight of 191.66 g/mol. The salt form is commonly used in chemical research and synthesis .
- Hybrid Oligomers : Researchers have synthesized hybrid oligomers by combining ABOC with proteinogenic α-amino acids. These oligomers exhibit intriguing helical conformations, providing insights into their structural properties .
Peptide Backbone Modification
Chiral Building Block
Intramolecular Hydrogen Bonding Studies
Hydrochloride Salt Form
Oligomer Design
Safety and Hazards
Future Directions
Given the limited information available on “4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid”, future research could focus on further elucidating its properties, potential applications, and safety profile. The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
Mechanism of Action
Target of Action
The primary target of 4-Aminobicyclo[22Similar compounds like gabapentinoids interact with α2δ subunits of voltage-gated ca2+ channels . These channels play a crucial role in the transmission of nerve signals and regulation of various cellular processes.
Mode of Action
The exact mode of action of 4-Aminobicyclo[22It’s suggested that similar compounds like gabapentin inhibit presynaptic gaba release and induce glutamate release from astrocytes in the locus coeruleus (lc), thereby increasing lc neuron activity and spinal noradrenaline release .
Biochemical Pathways
The specific biochemical pathways affected by 4-Aminobicyclo[22Similar compounds like gabapentin have been shown to affect the glutamate neurotransmitter system, which plays a key role in neural plasticity, learning, and memory .
Result of Action
The molecular and cellular effects of 4-Aminobicyclo[22Similar compounds like gabapentin have been shown to reduce primary afferent traffic and excitation of spinal nociceptive neurons .
properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYXIODNSNZLHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665720 | |
Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
737693-57-1 | |
Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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